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Compound of Interest

Compound Name: BC-11 hydrobromide

Cat. No.: B10769038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The urokinase-type plasminogen activator (uPA) system is a critical mediator of extracellular

matrix remodeling and has been implicated in a variety of pathological processes, most notably

cancer invasion and metastasis. The development of small molecule inhibitors targeting uPA is

a promising avenue for therapeutic intervention. This guide provides a detailed, objective

comparison of two such inhibitors: BC-11 hydrobromide and UK-122, focusing on their

performance, supporting experimental data, and methodologies.
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Parameter BC-11 Hydrobromide UK-122

Target
Urokinase-type Plasminogen

Activator (uPA)

Urokinase-type Plasminogen

Activator (uPA)

Mechanism of Action

Binds to the N-terminus of

uPA, potentially interfering with

uPAR and EGFR binding

sites[1][2]

Active-site inhibitor of uPA[3]

uPA Inhibition (IC50) 8.2 µM[4] 0.2 µM[5]

Primary Cellular Effect
Cytotoxic, induces cell cycle

perturbation and apoptosis

Inhibits cell migration and

invasion

Selectivity
Selective for uPA over 8 other

related enzymes

Highly selective for uPA over

tPA, plasmin, thrombin, and

trypsin

In-Depth Analysis
BC-11 Hydrobromide: A Cytotoxic Inhibitor with a
Unique Mechanism
BC-11 hydrobromide is a selective, micromolar inhibitor of uPA. Its primary characteristic in

cellular assays is its cytotoxicity, particularly against triple-negative breast cancer cells (MDA-

MB-231). At its half-maximal effective dose (ED50) of 117 µM, it has been shown to disrupt the

cell cycle. Higher concentrations can lead to impaired mitochondrial activity, the generation of

reactive oxygen species, and apoptosis.

A key distinguishing feature of BC-11 is its proposed mechanism of action. Evidence suggests

that it binds to the N-terminal "growth-promoting" domain of uPA, a region involved in

interactions with the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR).

This interaction may abrogate the pro-proliferative signals that arise from the engagement of

these receptors, contributing to its cytotoxic effects.

UK-122: A Potent and Specific Anti-Metastatic Agent
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UK-122 is a significantly more potent inhibitor of uPA, with an IC50 value in the nanomolar

range. It functions as a classic active-site inhibitor, directly blocking the catalytic function of the

enzyme. In contrast to BC-11, UK-122 exhibits very low cytotoxicity. Its primary effect on

cancer cells, such as the pancreatic cancer cell line CFPAC-1, is the potent inhibition of cell

migration and invasion. This aligns with the well-established role of uPA in breaking down the

extracellular matrix to facilitate cell movement. UK-122 demonstrates high specificity for uPA,

with minimal inhibition of other serine proteases like tissue-type plasminogen activator (tPA),

plasmin, thrombin, and trypsin.

Experimental Protocols
Urokinase Activity Assay (for IC50 Determination of UK-
122)
This protocol is based on the methods described for the characterization of UK-122.

Assay Principle: A cell-free indirect uPA assay is used, which measures the cleavage of a

fluorogenic substrate by plasmin, which is activated from plasminogen by uPA.

Reagents:

Human uPA

Human plasminogen

Fluorogenic plasmin substrate (e.g., D-Val-Leu-Lys-7-amido-4-methylcoumarin)

Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and a surfactant like Tween 20)

UK-122 at various concentrations

Procedure:

1. In a 96-well microplate, uPA and plasminogen are pre-incubated with varying

concentrations of UK-122 in the assay buffer.

2. The reaction is initiated by the addition of the fluorogenic plasmin substrate.
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3. The fluorescence is measured over time at an excitation wavelength of ~380 nm and an

emission wavelength of ~460 nm using a fluorescence plate reader.

4. The rate of substrate cleavage is calculated from the linear portion of the fluorescence

curve.

5. The IC50 value is determined by plotting the percentage of uPA inhibition against the

logarithm of the UK-122 concentration and fitting the data to a sigmoidal dose-response

curve.

Cell Viability (Cytotoxicity) Assay (for BC-11
Hydrobromide)
This protocol is based on the methods used to evaluate BC-11's effect on MDA-MB-231 cells.

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay is used to assess cell metabolic activity as an indicator of cell viability.

Reagents:

MDA-MB-231 cells

Complete cell culture medium (e.g., DMEM with 10% FBS)

BC-11 hydrobromide at various concentrations

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

Procedure:

1. MDA-MB-231 cells are seeded in a 96-well plate and allowed to adhere overnight.

2. The medium is replaced with fresh medium containing various concentrations of BC-11
hydrobromide.

3. Cells are incubated for a specified period (e.g., 72 hours).
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4. After incubation, the MTT solution is added to each well and incubated for 2-4 hours to

allow for the formation of formazan crystals.

5. The medium is removed, and the formazan crystals are dissolved in the solubilization

solution.

6. The absorbance is measured at ~570 nm using a microplate reader.

7. Cell viability is expressed as a percentage of the untreated control, and the ED50

(effective dose for 50% reduction in viability) is calculated.

Cell Invasion Assay (Boyden Chamber Assay)
This is a general protocol applicable to testing both inhibitors.

Assay Principle: This assay measures the ability of cells to invade through a layer of

extracellular matrix (ECM) in response to a chemoattractant.

Materials:

Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)

ECM gel (e.g., Matrigel®)

Cancer cell line (e.g., CFPAC-1 for UK-122, MDA-MB-231 for BC-11)

Serum-free medium

Medium with a chemoattractant (e.g., 10% FBS)

Inhibitor (BC-11 or UK-122) at various concentrations

Stain (e.g., Crystal Violet or a fluorescent dye)

Procedure:

1. The Boyden chamber inserts are coated with a thin layer of ECM gel and allowed to

solidify.
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2. Cells are serum-starved for several hours, then resuspended in serum-free medium

containing the inhibitor at the desired concentrations.

3. The cell suspension is added to the upper chamber of the insert.

4. The lower chamber is filled with medium containing the chemoattractant.

5. The chamber is incubated for a period that allows for invasion (e.g., 24-48 hours).

6. After incubation, non-invading cells on the upper surface of the membrane are removed

with a cotton swab.

7. The invading cells on the lower surface of the membrane are fixed and stained.

8. The number of invading cells is quantified by counting under a microscope or by eluting

the stain and measuring its absorbance/fluorescence.
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Caption: The uPA/uPAR signaling cascade and its crosstalk with integrins and EGFR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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